molecular formula C27H23Cl2F2N3O3S B4292826 (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide

(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B4292826
M. Wt: 578.5 g/mol
InChI Key: XPXPMFRJNYLRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including chloro, difluoro, and methoxy groups, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

The synthesis of (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide involves several steps. The synthetic route typically starts with the preparation of the thiazinane ring, followed by the introduction of the various functional groups. Common reagents used in the synthesis include chloroform, difluoromethane, and methoxybenzene. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product is of high purity.

Chemical Reactions Analysis

(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and difluoro groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its functional groups allow for specific interactions with biological molecules.

    Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

    Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of multiple functional groups allows for specific interactions with different molecular pathways, leading to various biological effects.

Comparison with Similar Compounds

(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide can be compared with other similar compounds, such as:

  • This compound
  • This compound

These compounds share similar structural features but differ in the specific functional groups attached to the thiazinane ring. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-[chloro(difluoro)methoxy]phenyl]imino-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23Cl2F2N3O3S/c1-17-7-8-20(15-22(17)28)32-25(36)23-16-24(35)34(14-13-18-5-3-2-4-6-18)26(38-23)33-19-9-11-21(12-10-19)37-27(29,30)31/h2-12,15,23H,13-14,16H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXPMFRJNYLRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC(F)(F)Cl)S2)CCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23Cl2F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 3
Reactant of Route 3
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 4
Reactant of Route 4
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 5
Reactant of Route 5
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(3-chloro-4-methylphenyl)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide

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